Isoquinoline, 1-amino-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-4-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen atoms in the structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yl)isoquinolin-1-amine can be achieved through various methods. One common approach involves the Buchwald-Hartwig arylamination reaction. This method typically uses palladium catalysts and ligands to facilitate the coupling of an aryl halide with an amine. For instance, the reaction between 4-bromopyridine and isoquinolin-1-amine in the presence of a palladium catalyst and a suitable ligand can yield 3-(pyridin-4-yl)isoquinolin-1-amine .
Industrial Production Methods
Industrial production of 3-(pyridin-4-yl)isoquinolin-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline rings, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(pyridin-4-yl)isoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yl)isoquinolin-1-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with similar biological activities.
Isoquinoline: Shares the isoquinoline moiety but lacks the pyridine ring.
Pyridine: Contains the pyridine ring but lacks the isoquinoline moiety.
Uniqueness
3-(pyridin-4-yl)isoquinolin-1-amine is unique due to the combination of both pyridine and isoquinoline rings in its structure
Properties
CAS No. |
37989-05-2 |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-pyridin-4-ylisoquinolin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17) |
InChI Key |
AMCCFAMDPQHLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.